molecular formula C24H23FN2O4 B2563482 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-39-3

1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2563482
CAS RN: 634574-39-3
M. Wt: 422.456
InChI Key: HHLITUMVQMTION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

The pyrrolidine ring, particularly when substituted with a non-aromatic sec-butyl group, has been associated with anticonvulsant properties . Researchers have explored derivatives of this compound to enhance its efficacy in treating epilepsy and related disorders.

Potassium-Competitive Acid Blockers (P-CABs)

In drug discovery, pyrrole derivatives have been investigated as potential P-CABs. These compounds aim to inhibit gastric acid secretion by targeting the proton pump (H+/K±ATPase) in the stomach lining. The synthesis of pyrrole derivatives with low log D and high ligand-lipophilicity efficiency (LLE) values has been a focus in this context .

Synthetic Strategies and Ring Construction

Researchers have employed various synthetic strategies to access pyrrolidine-based compounds. These include:

Stereochemistry and Biological Activity

The spatial orientation of substituents on the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers can exhibit varying binding modes to enantioselective proteins, affecting their overall efficacy and safety .

Bioactive Molecules with Target Selectivity

Researchers have reported bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. Investigating their pharmacological properties and selectivity against specific targets is an ongoing area of interest .

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications impact biological activity is essential. By comparing physicochemical parameters of pyrrolidine with other related scaffolds (such as aromatic pyrroles and cyclopentanes), researchers can uncover SAR trends and optimize drug design .

properties

IUPAC Name

1-(2-fluorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-15-6-7-19-17(14-15)22(28)20-21(16-4-2-3-5-18(16)25)27(24(29)23(20)31-19)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLITUMVQMTION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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